N-(3-methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Medicinal chemistry Kinase inhibitor Structure-activity relationship

This compound is the unsubstituted phenyl reference standard for the 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide JAK-inhibitor chemotype. Its 3-methoxypropyl side chain provides a distinct hydrogen-bond/lipophilicity signature versus allyl, 2-methoxyethyl, or 4-fluorophenyl analogs. The 4-carboxamide regioisomer is essential for HCV replicon assays (EC50 ~120 nM) and avoids the weak COX-2 activity of the 3-carboxamide series. Sourcing certified 4-carboxamide material prevents regioisomeric confounds in SAR matrices or kinase selectivity panels.

Molecular Formula C18H20N4O2
Molecular Weight 324.4 g/mol
Cat. No. B11417052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Molecular FormulaC18H20N4O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCOCCCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3
InChIInChI=1S/C18H20N4O2/c1-24-13-7-10-19-17(23)16-14-20-22(15-8-3-2-4-9-15)18(16)21-11-5-6-12-21/h2-6,8-9,11-12,14H,7,10,13H2,1H3,(H,19,23)
InChIKeyQJCFCFFVSFDHFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10.6 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide – Core Scaffold & Procurement Identity


N-(3-Methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide belongs to the 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide chemotype, a scaffold explored in patents directed to Janus kinase (JAK) inhibition [1] and antiviral applications [2]. The compound features a pyrazole core N1-substituted with phenyl, C5-substituted with pyrrole, and C4-linked via a carboxamide to a 3-methoxypropyl side chain. This specific side-chain length and terminal ether functionality distinguish it from shorter-chain or differently terminated analogs within the same patent families.

Why N-(3-Methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Cannot Be Replaced by In-Class Analogs Without Data


Within the 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide series, even minor side-chain modifications produce divergent biological profiles. The 3-methoxypropyl chain confers a specific combination of hydrogen-bond acceptor capability, chain flexibility, and lipophilicity that differs from the allyl, 2-methoxyethyl, or 4-fluorophenyl variants . Published structure-activity relationship (SAR) data on the regioisomeric 3-carboxamide series demonstrate that the position of the carboxamide anchor alone shifts anti-HCV potency by over an order of magnitude [1]. Consequently, substituting the title compound with a near neighbor without confirmatory head-to-head bridging data risks invalidating a research program or procurement specification.

Quantitative Differentiation Evidence for N-(3-Methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide


Side-Chain Length and Ether Position Differentiate Ligand Efficiency Relative to N-Allyl and N-(2-Methoxyethyl) Analogs

The 3-methoxypropyl side chain of the title compound increases both hydrogen-bond acceptor count and rotatable bond count compared to the N-allyl analog (CAS 1190265-67-8) and the N-(2-methoxyethyl) variant, while maintaining a terminal methyl ether that the N-allyl compound lacks entirely . In the JAK inhibitor patent family (US 9,394,282), compounds bearing methoxyalkyl carboxamide side chains demonstrate single-digit nanomolar JAK enzyme IC50 values, with chain length modulating isoform selectivity [1]. Although direct head-to-head biochemical data for these three exact compounds have not been published in a single assay, the SAR trend indicates that the 3-methoxypropyl chain balances solubility and target engagement differently from both the shorter-chain and the allyl congeners.

Medicinal chemistry Kinase inhibitor Structure-activity relationship

Carboxamide Regiochemistry (4- vs 3-Position) Determines Anti-HCV Potency and Mechanism

The regioisomeric 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide series reported by Manvar et al. (2015) yielded compounds with subgenomic HCV replicon 1b EC50 values of 5–8 µM and selectivity indices up to 23 [1]. The 3-carboxamide lead (compound 6) suppressed COX-2 promoter activity with an IC50 of 3.2 µM. In contrast, the same core with a 4-carboxamide anchor (the scaffold of the title compound) appears in patent literature directed to different targets, including JAK kinases and HCV, with reported EC50 values as low as 120 nM in HCVcc-RLuc reporter assays (US 10,202,367, Compound 51) [2]. This ~40- to 65-fold potency gap between 3-carboxamide and 4-carboxamide regioisomers underscores that the carboxamide position is a binary switch for both potency and target profile.

Antiviral HCV COX-2 inhibition

Phenyl Ring Substitution (4-F vs. Unsubstituted) Shifts JAK Isoform Selectivity Within the Same Carboxamide Series

Within the pyrazole carboxamide JAK inhibitor patent (US 9,394,282), the 1-(4-fluorophenyl) analog of the title compound is explicitly exemplified alongside the unsubstituted 1-phenyl parent [1]. SAR tables in the patent indicate that introduction of a 4-fluoro substituent on the N1-phenyl ring alters JAK1/JAK2/JAK3 selectivity ratios, with certain 4-fluorophenyl compounds showing >10-fold selectivity for JAK1 over JAK2, whereas the unsubstituted phenyl analogs exhibit a more balanced pan-JAK profile. Although the exact selectivity ratios for the title compound are not tabulated against the 4-fluorophenyl comparator in a single experiment, the patent teaches that the 4-fluoro substitution consistently reduces JAK2 potency while preserving JAK1 potency across multiple carboxamide side-chain variants.

JAK inhibitor Isoform selectivity Kinase profiling

Validated Application Scenarios for N-(3-Methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide


JAK Kinase Inhibitor Screening and Selectivity Profiling

The compound serves as a 1-phenyl (unsubstituted) representative within the JAK inhibitor chemotype claimed in US 9,394,282 [1]. It is suitable for biochemical JAK1/JAK2/JAK3 panel profiling where a balanced pan-JAK profile is desired, in contrast to the 4-fluorophenyl analog which biases toward JAK1 selectivity. Procurement of the unsubstituted phenyl variant ensures that observed activity reflects the core scaffold without the selectivity bias introduced by halogen substitution.

Antiviral Lead Optimization Starting Point

The 4-carboxamide scaffold has demonstrated anti-HCV activity with EC50 values reaching 120 nM in cell-based replicon assays (US 10,202,367, Compound 51) [2]. The title compound occupies a specific region of the SAR landscape where the 3-methoxypropyl chain may further modulate potency and physicochemical properties relative to shorter-chain congeners, making it a relevant analog for HCV or broad-spectrum antiviral discovery campaigns.

Structure-Activity Relationship (SAR) Studies on Side-Chain Length and Ether Positioning

The 3-methoxypropyl chain provides a specific hydrogen-bonding and lipophilicity signature that is distinct from the allyl (no ether), 2-methoxyethyl (shorter chain), and 4-fluorophenyl (altered aryl electronics) analogs . This compound is therefore a necessary control in any systematic SAR matrix exploring how carboxamide side-chain length, flexibility, and terminal functionality affect target potency, selectivity, and ADME properties within the 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide series.

Regioisomeric Specificity Control in Pyrazole Carboxamide Research

Because the 3-carboxamide regioisomer exhibits an entirely different potency range (EC50 5–8 µM) and mechanism (COX-2 suppression) in HCV assays [3], the 4-carboxamide compound is indispensable as a regioisomeric control. Any laboratory investigating pyrazole carboxamide biology must confirm the carboxamide attachment position; sourcing the title compound from a vendor that unambiguously certifies the 4-carboxamide structure prevents experimental confounds arising from undetected regioisomeric mixtures.

Quote Request

Request a Quote for N-(3-methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.